4'-Cyano-[1,1'-biphenyl]-4-yl acrylate
CAS No.: 67483-58-3
Cat. No.: VC8287489
Molecular Formula: C16H11NO2
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.
![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate - 67483-58-3](/images/structure/VC8287489.png)
Specification
CAS No. | 67483-58-3 |
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Molecular Formula | C16H11NO2 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | [4-(4-cyanophenyl)phenyl] prop-2-enoate |
Standard InChI | InChI=1S/C16H11NO2/c1-2-16(18)19-15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h2-10H,1H2 |
Standard InChI Key | LGWMDELKBMPKSQ-UHFFFAOYSA-N |
SMILES | C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Canonical SMILES | C=CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
4'-Cyano-[1,1'-biphenyl]-4-yl acrylate belongs to the family of acrylate esters functionalized with biphenyl groups. Its molecular formula, , reflects a conjugated system comprising a biphenyl core substituted with a cyano group at the 4'-position and an acrylate ester at the 4-position . Key structural attributes include:
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Biphenyl Backbone: The rigid biphenyl system promotes planar molecular geometry, enhancing π-π stacking interactions critical for liquid crystalline behavior .
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Cyano Substituent: The electron-withdrawing cyano group (-CN) at the 4'-position increases dipole moment and polarizability, influencing optical and electronic properties.
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Acrylate Functional Group: The terminal acrylate moiety () enables radical polymerization, facilitating integration into polymer networks .
Table 1: Comparative Analysis of Biphenyl Acrylate Derivatives
Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
---|---|---|---|---|
4'-Cyano-[1,1'-biphenyl]-4-yl acrylate | 67483-58-3 | Acrylate, cyano | 249.26 | |
6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate | 89823-23-4 | Hexyl spacer, acrylate, cyano | 349.43 | |
4'-CYANO[1,1'-BIPHENYL]-4-YL ACETATE | 127783-75-9 | Acetate, cyano | 237.25 |
The absence of a flexible alkyl chain spacer in 4'-cyano-[1,1'-biphenyl]-4-yl acrylate distinguishes it from derivatives like 6-((4'-cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate, which incorporates a six-carbon chain between the biphenyl and acrylate groups . This structural difference markedly affects mesomorphic behavior and polymer compatibility.
Physicochemical Properties
Experimental data for 4'-cyano-[1,1'-biphenyl]-4-yl acrylate remain limited, but computational and analogue-based predictions suggest:
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Thermal Stability: The biphenyl core and cyano group confer high thermal resistance, with decomposition temperatures likely exceeding 250°C .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in hydrocarbons .
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Optical Properties: Strong ultraviolet absorption ( ~270–300 nm) due to the conjugated π-system, with potential for tunable fluorescence .
Table 2: Predicted Physicochemical Parameters
Parameter | Value/Description | Basis of Estimation |
---|---|---|
Density | 1.20 ± 0.1 g/cm³ | Analogue data |
Boiling Point | 430.1 ± 34.0 °C | QSPR modeling |
LogP (Octanol-Water) | 3.8 | Computational prediction |
Functional Applications in Material Science
Liquid Crystal Elastomers (LCEs)
Cyanobiphenyl acrylates are pivotal in developing stimuli-responsive LCEs. The rigid biphenyl moiety promotes liquid crystalline ordering, while the acrylate enables photopolymerization into elastomeric networks . In a study by Zheng et al., functionalization of multi-walled carbon nanotubes (MWNTs) with 4-cyano-4′-pentylbiphenyl enhanced the thermal conductivity () of silicone adhesives by 40%, demonstrating the role of cyanobiphenyls in improving interfacial interactions . Although 4'-cyano-[1,1'-biphenyl]-4-yl acrylate lacks alkyl spacers, its direct conjugation between aromatic and acrylate groups may enable faster actuation responses in LCEs due to reduced molecular flexibility.
Photopolymerizable Coatings
The acrylate group’s susceptibility to UV-initiated radical polymerization makes this compound suitable for photoresists and protective coatings. Compared to alkyl-acrylate homologues, the biphenyl core increases refractive index () and dielectric constant (), advantageous for optical coatings. For instance, hexyl-spacer analogues achieve values of ~1.55–1.60 at 589 nm, suggesting the non-alkylated variant could exhibit even higher indices due to denser molecular packing .
Electronic and Optoelectronic Devices
The electron-deficient cyano group enhances charge transport properties, making 4'-cyano-[1,1'-biphenyl]-4-yl acrylate a candidate for organic semiconductors. In bulk heterojunction solar cells, similar compounds have achieved hole mobilities () of cm²/V·s, though device efficiency depends on film morphology and phase separation .
Challenges and Future Directions
Current research gaps include:
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Synthetic Optimization: Scalable routes for 4'-cyano-[1,1'-biphenyl]-4-yl acrylate remain underexplored, necessitating studies on catalyst systems and reaction conditions.
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Structure-Property Relationships: The impact of omitting alkyl spacers on mesophase stability and polymer mechanical properties requires empirical validation.
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Environmental and Toxicological Profiles: No data exist on ecotoxicity or biodegradability, critical for industrial adoption.
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